molecular formula C11H13N B1614258 Spiro[cyclobutane-1,3'-indoline] CAS No. 32670-02-3

Spiro[cyclobutane-1,3'-indoline]

Cat. No.: B1614258
CAS No.: 32670-02-3
M. Wt: 159.23 g/mol
InChI Key: KCKYRVLMXBTLOO-UHFFFAOYSA-N
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Description

Spiro[cyclobutane-1,3’-indoline] is a unique spirocyclic compound characterized by a cyclobutane ring fused to an indoline moiety. This compound is part of the broader class of spirocyclic compounds, which are known for their three-dimensional structures and significant biological activities. The spirocyclic framework imparts unique physicochemical properties, making these compounds valuable in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[cyclobutane-1,3’-indoline] typically involves cycloaddition reactions. One common method is the cyclodimerization of 3-phenacylideneoxindoles under visible light catalysis. This reaction proceeds with high diastereoselectivity, yielding the desired spirocyclic product . Another approach involves the use of a flow reactor under ultrasonic irradiation, which enables the fast synthesis of spiro-fused indoles from biobased building blocks .

Industrial Production Methods: While specific industrial production methods for spiro[cyclobutane-1,3’-indoline] are not extensively documented, the principles of green chemistry and sustainable processes are often applied. This includes the use of renewable building blocks and energy-efficient reaction conditions, such as those employed in flow reactors .

Mechanism of Action

The mechanism of action of spiro[cyclobutane-1,3’-indoline] involves its interaction with various molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The exact molecular targets and pathways depend on the specific functional groups present on the spirocyclic scaffold.

Comparison with Similar Compounds

Properties

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclobutane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-5-10-9(4-1)11(8-12-10)6-3-7-11/h1-2,4-5,12H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKYRVLMXBTLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650585
Record name 1',2'-Dihydrospiro[cyclobutane-1,3'-indole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32670-02-3
Record name 1',2'-Dihydrospiro[cyclobutane-1,3'-indole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add LiAlH4 (266 mg, 7.01 mmol) to a solution of 4-(2-fluoro-phenyl)-tetrahydro-pyran-4-carbonitrile (488 mg, 2.72 mmol) in dimethoxyethane (30 mL). Stir the solution at reflux for 4d, then add aq. Satd Rochelle's salt solution (30 mL) and stir for an additional 1 h at RT. Extract the mixture with Et2O (3×30 mL). Combine the organic extracts and wash with brine (30 mL). Dry, filter and concentrate the organic solution then purify the crude material by flash chromatography, using a linear gradient of 100% hexanes to 30% EtOAc/hexanes, to give the title compound (44 mg, 10%) as a white solid. 1H NMR (400 MHz, CDCl3): δ 7.31 (m, 1H), 7.03 (dt, 1H, J=1.4, 7.5), 6.79 (dt, 1H, J=0.9, 7.5), 6.64 (d, 1H, J=7.9), 2.36 (m, 2H), 2.21 (m, 2H), 2.02 (m, 2H).
Quantity
266 mg
Type
reactant
Reaction Step One
Quantity
488 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
4d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
10%

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere 0.60 mL (0.60 mmol) of a 1M solution of lithium aluminium hydride in THF was added dropwise to 100 mg (0.58 mmol) spiro[cyclobutan-1,3′-indolin]-2′-one in 20 mL THF. Then the reaction mixture was stirred for 1 h at 65° C. After cooling 1 mL water was added and the mixture was stirred for 10 min. The organic phase was dried on sodium sulphate and evaporated down. The product was reacted without further purification.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Spiro[cyclobutane-1,3'-indoline]
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Reactant of Route 4
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Reactant of Route 6
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